molecular formula C22H24N4O3S B2450108 N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 2034562-11-1

N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2450108
CAS No.: 2034562-11-1
M. Wt: 424.52
InChI Key: RGOVLGXGDDXIJE-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure through a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the bipyridine and benzamide precursors. The bipyridine moiety can be synthesized through a series of coupling reactions, while the benzamide structure is often derived from benzoyl chloride and an appropriate amine.

A common synthetic route involves:

    Formation of the bipyridine intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated pyridine and a boronic acid derivative.

    Preparation of the benzamide intermediate: This involves the reaction of benzoyl chloride with N,N-diethylamine to form N,N-diethylbenzamide.

    Coupling of intermediates: The final step involves the coupling of the bipyridine intermediate with the benzamide intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions or proteins, altering their function and leading to various biochemical effects. The bipyridine moiety is known for its ability to chelate metal ions, which can influence enzymatic activity or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent, DEET shares structural similarities with the benzamide moiety.

    N,N-Dimethylbenzamide: Another benzamide derivative with different substituents, used in various chemical applications.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to the presence of both bipyridine and sulfamoyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-3-26(4-2)30(28,29)20-9-7-18(8-10-20)22(27)25-15-17-11-13-24-21(14-17)19-6-5-12-23-16-19/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOVLGXGDDXIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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